![molecular formula C18H17Cl2NO5S B2604168 Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 476293-68-2](/img/structure/B2604168.png)
Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
“2-(2,5-Dichlorobenzamido)acetic acid” is a chemical compound used in laboratory settings and the manufacture of other chemical compounds . It appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of a similar compound, “2-(2,5-Dichlorobenzamido)acetic acid”, involves the reaction of 2,5-dichlorobenzoic acid with 1,1-carbonyldiimidazole (CDT) in acetonitrile under a nitrogen atmosphere . The reaction mixture is then added to a mixture of water, sodium hydroxide (NaOH), and glycine at 0-10°C .
Molecular Structure Analysis
The molecular weight of “2-(2,5-Dichlorobenzamido)acetic acid” is 248.06 . The molecular formula is C9H7Cl2NO3 .
Physical And Chemical Properties Analysis
“2-(2,5-Dichlorobenzamido)acetic acid” is a white to yellow powder or crystals . It has a molecular weight of 248.06 . The compound is soluble, with a solubility of 0.414 mg/ml .
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the use of phosphonate-based compounds as corrosion inhibitors for mild steel in hydrochloric acid, a process relevant for industrial pickling. These inhibitors, including diethyl phosphonates, show significant efficacy in reducing corrosion, suggesting that structurally similar compounds like "Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate" could have applications in material preservation and protection (Gupta et al., 2017).
Anticancer Activity
Schiff bases, including compounds with diethylamino groups and chlorophenyl rings, have been synthesized and shown to possess anticancer activity. These findings indicate the potential for related compounds to be used in the development of new anticancer agents, hinting at the possibility that "Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate" could be explored for similar applications (Uddin et al., 2020).
Electrochromic Materials
The synthesis of copolymers based on thiophene derivatives for electrochromic applications suggests the relevance of thiophene-based compounds in developing materials that can change color upon electrical stimulation. This technology is valuable for camouflage and full-color electrochromic devices/displays, suggesting potential applications for "Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate" in advanced material science (Algi et al., 2013).
Synthetic Methodologies
Research on the convenient preparation of diethyl [(acylamino)methyl]phosphonates and related compounds underscores the importance of such chemicals in synthetic organic chemistry. This includes the synthesis of diverse organic molecules, suggesting the utility of "Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate" in facilitating the synthesis of novel organic compounds with potential applications in drug development, agriculture, and materials science (Katritzky et al., 1994).
Safety and Hazards
properties
IUPAC Name |
diethyl 5-[(2,5-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5S/c1-4-25-17(23)13-9(3)14(18(24)26-5-2)27-16(13)21-15(22)11-8-10(19)6-7-12(11)20/h6-8H,4-5H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARHHFPPAXRKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(2,5-dichlorobenzamido)-3-methylthiophene-2,4-dicarboxylate |
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